

Unveiling BS-181 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BS-181 hydrochloride

Cat. No.: B15583317

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This technical guide provides an in-depth overview of **BS-181 hydrochloride**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Details

BS-181 hydrochloride is a pyrazolo[1,5-a]pyrimidine derivative that has garnered significant interest in cancer research due to its targeted inhibition of CDK7. This kinase plays a crucial role in regulating the cell cycle and transcription. It exists in different salt forms, primarily as a monohydrochloride and a dihydrochloride, which possess distinct CAS numbers and molecular weights.

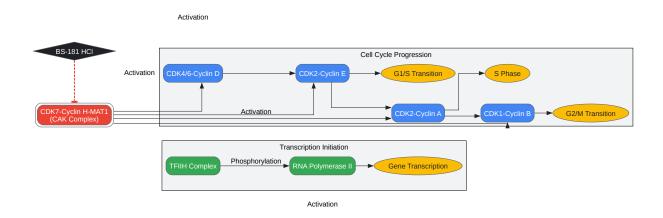


Property	BS-181 hydrochloride (monohydrochloride)	BS-181 dihydrochloride
CAS Number	1397219-81-6[1][2][3][4]	1883548-83-1[5]
Molecular Formula	C22H32N6 · HCI[1]	C22H32N6 · 2HCl
Molecular Weight	416.99 g/mol [2][3][4][6]	453.45 g/mol
Purity	≥98%[2]	≥98%
Solubility	Soluble in DMSO (>10 mM)[3]	Soluble to 100 mM in water and DMSO
Storage	Desiccate at -20°C[3]	Store at +4°C

Mechanism of Action: Selective CDK7 Inhibition

BS-181 hydrochloride exerts its biological effects through the highly selective inhibition of CDK7, with a reported IC50 value of 21 nM.[2][3][6] Its selectivity is a key attribute, displaying over 40-fold greater potency for CDK7 compared to other cyclin-dependent kinases such as CDK1, 2, 4, 5, 6, and 9.[2][6] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.





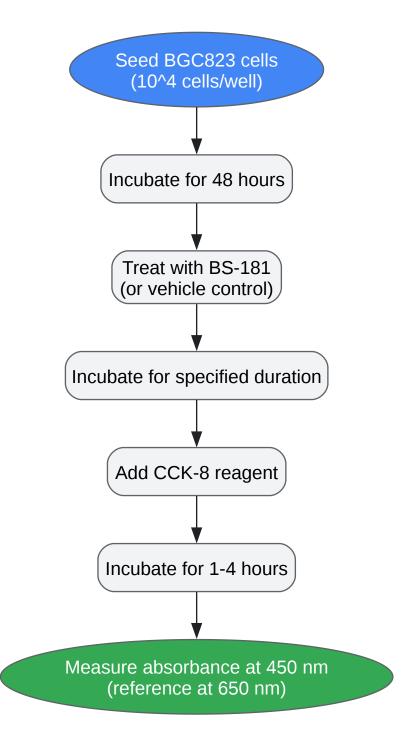
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BS-181 hydrochloride's dual inhibition of cell cycle and transcription.

Experimental Protocols Cell Viability Assay

A common method to assess the effect of BS-181 on cancer cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.





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Workflow for a typical cell viability experiment.

Methodology:

 BGC823 gastric cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.



- The cells are incubated for 48 hours to allow for adherence.
- Following incubation, the cells are treated with varying concentrations of BS-181 hydrochloride or a vehicle control.
- After the desired treatment period, the cell viability is assessed using a CCK-8 kit according to the manufacturer's instructions.
- The absorbance is measured at 450 nm, with a reference wavelength of 650 nm, using a microplate reader.[3]

In Vivo Antitumor Activity

The antitumor efficacy of BS-181 can be evaluated in xenograft mouse models.

Methodology:

- 5 x 10⁶ BGC823 cells are injected subcutaneously into the flank of nude mice.
- Tumor growth is monitored, and when tumors reach a volume of 100-200 mm³, the mice are randomized into treatment and control groups.
- BS-181 is prepared in a vehicle solution (e.g., 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline).
- Mice in the treatment group receive intraperitoneal injections of BS-181 (e.g., 5 mg/kg or 10 mg/kg) twice daily for a period of 14 days.
- The control group receives injections of the vehicle solution.
- Tumor volume and body weight are measured regularly throughout the study.[3]

Conclusion

BS-181 hydrochloride is a valuable research tool for investigating the roles of CDK7 in cell cycle regulation and transcription. Its high selectivity and proven in vitro and in vivo activity make it a compound of interest for the development of novel anticancer therapeutics. This



guide provides essential technical information to support further research and development efforts.

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